Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
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Overview
Description
Methyl (S)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound that belongs to the class of spiropiperidines. This compound features a unique spirocyclic structure, which is a fusion of a naphthalene ring and a piperidine ring. The presence of the spiro center and the carboxylate group makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a naphthalene derivative and a piperidine derivative, followed by cyclization using a suitable catalyst such as palladium or rhodium . The reaction conditions often require specific temperatures, solvents, and reaction times to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and scalability. The use of advanced catalytic systems and automated processes ensures consistent quality and reduces production costs. Industrial methods also focus on minimizing waste and optimizing reaction conditions to meet environmental standards .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (S)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl (S)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiropiperidines: Compounds with similar spirocyclic structures.
Piperidinones: Compounds containing a piperidine ring with a ketone group.
Naphthalene Derivatives: Compounds with a naphthalene core structure.
Uniqueness
Methyl (S)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both naphthalene and piperidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate (CAS No. 2028325-01-9) is a complex organic compound characterized by its unique spirocyclic structure, which integrates a naphthalene and piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that may lead to therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉NO₃ |
Molecular Weight | 273.33 g/mol |
CAS Number | 2028325-01-9 |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that compounds with similar structures can exhibit significant biological activities, potentially acting as enzyme inhibitors or receptor modulators. This compound may influence various biochemical pathways, contributing to its therapeutic potential in treating diseases such as cancer and neurological disorders .
Anticancer Activity
This compound has shown promise in preclinical studies for its anticancer properties. Its mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated that similar compounds can inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell growth . The compound's structure suggests potential interactions with other targets involved in tumorigenesis.
Anti-inflammatory Effects
Compounds structurally related to this compound have been evaluated for anti-inflammatory activity. In vitro assays have indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, related derivatives have shown IC₅₀ values in the low micromolar range against COX-2, suggesting that this compound may exhibit similar efficacy .
Case Studies and Research Findings
- In Vitro Studies : A series of experiments demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was highlighted in assays utilizing NCI cell lines with high NRF2 activation .
- Enzyme Inhibition : Research focusing on enzyme inhibition revealed that the compound could effectively bind to active sites of specific enzymes involved in metabolic pathways associated with cancer and inflammation. This binding reduces substrate access and enzymatic activity, leading to decreased cell proliferation and inflammatory responses.
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl (6S)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-20-14(18)12-3-4-13-10-16(7-5-11(13)9-12)6-2-8-17-15(16)19/h3-4,9H,2,5-8,10H2,1H3,(H,17,19)/t16-/m1/s1 |
InChI Key |
QWFFHPIDIXTTDL-MRXNPFEDSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C[C@@]3(CCCNC3=O)CC2)C=C1 |
Canonical SMILES |
COC(=O)C1=CC2=C(CC3(CCCNC3=O)CC2)C=C1 |
Origin of Product |
United States |
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